3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

Antioxidant ABTS assay Phenolic glycosides

3‑5‑Dimethoxy‑4‑[3,4,5‑trihydroxy‑6‑(hydroxymethyl)oxan‑2‑yl]oxybenzoic acid, more commonly named syringic acid‑4‑β‑D‑glucopyranoside or glucosyringic acid, is a hydrolyzable tannin‑class phenolic glycoside comprising a syringic acid aglycone esterified with glucose [REFS‑1]. It occurs naturally in plants such as fennel, Rhododendron molle, Nitraria sibirica, and Linaria vulgaris, and is recognised as a potential dietary biomarker [REFS‑2].

Molecular Formula C15H20O10
Molecular Weight 360.31 g/mol
CAS No. 1873386-68-5
Cat. No. B12321048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
CAS1873386-68-5
Molecular FormulaC15H20O10
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O
InChIInChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)
InChIKeyBLKMDORKRDACEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syringic Acid-4-β-D-glucopyranoside (CAS 1873386-68-5): A Phenolic Glycoside with Muti‑Target Biological Activity for Nutraceutical, Pharmaceutical, and Cosmetic Procurement


3‑5‑Dimethoxy‑4‑[3,4,5‑trihydroxy‑6‑(hydroxymethyl)oxan‑2‑yl]oxybenzoic acid, more commonly named syringic acid‑4‑β‑D‑glucopyranoside or glucosyringic acid, is a hydrolyzable tannin‑class phenolic glycoside comprising a syringic acid aglycone esterified with glucose [REFS‑1]. It occurs naturally in plants such as fennel, Rhododendron molle, Nitraria sibirica, and Linaria vulgaris, and is recognised as a potential dietary biomarker [REFS‑2]. The molecule possesses a molecular weight of 360.31 g mol⁻¹, five hydrogen‑bond donors, a topological polar surface area of 155 Ų, and a calculated XLogP3 of −1, indicating favourable hydrophilicity relative to the parent aglycone [REFS‑3]. These physicochemical features underpin its differential solubility, biological selectivity, and formulation behaviour compared with both its aglycone and structurally related phenolic glycosides.

Why Syringic Acid‑4‑β‑D‑glucopyranoside Cannot Be Replaced by Generic Syringic Acid or Other Phenolic Glycosides: Selectivity, Solubility, and Functional Profile


Phenolic glycosides that share a common aglycone (e.g., syringic acid) or a simple glucose appendage are often treated as interchangeable in procurement decisions, but available quantitative evidence demonstrates that glucosyringic acid occupies a distinct selectivity–solubility niche. Head‑to‑head assays show that it provides robust ABTS radical‑scavenging activity (IC₅₀ = 18.11 μM) comparable to the strongest co‑isolated antioxidant isoeucommin A (IC₅₀ = 16.29 μM), while entirely lacking the PTP1B enzymatic inhibition observed for other phenolic glycosides such as benzyl‑O‑β‑D‑glucopyranoside (IC₅₀ = 6.97 μM) and a co‑occurring megastigmane glycoside (IC₅₀ = 11.76 μM) [REFS‑1]. Furthermore, glucosyringic acid inhibits murine B‑lymphocyte proliferation without stimulating T‑lymphocytes, a profile not shared by the co‑isolated phenolic glycoside 3 [REFS‑2]. Its estimated water solubility of ~5.5 × 10⁴ mg L⁻¹ represents a >50‑fold increase over typical aglycone solubility, directly impacting formulation feasibility [REFS‑3]. Simply substituting with syringic acid, a generic phenolic glucoside, or a structurally close analogue therefore risks losing the specific combination of antioxidant capacity, immunological selectivity, and aqueous processability that defines this compound.

Product‑Specific Quantitative Evidence: Differentiating Syringic Acid‑4‑β‑D‑glucopyranoside from Its Closest Analogues


ABTS Radical‑Scavenging Antioxidant Activity: Head‑to‑Head Comparison with Isoeucommin A

In a single‑study panel of 17 phenolic glycosides isolated from Nitraria sibirica leaves, glucosyringic acid (compound 8) exhibited an ABTS radical‑scavenging IC₅₀ of 18.11 μM, ranking it among the strongest antioxidants in the panel alongside isoeucommin A (compound 15; IC₅₀ = 16.29 μM) [REFS‑1]. No other compound in the set approached this level of radical‑scavenging capacity, and glucosyringic acid showed no detectable PTP1B enzymatic inhibition, unlike compounds 3 (IC₅₀ = 6.97 μM) and 11 (IC₅₀ = 11.76 μM) [REFS‑1].

Antioxidant ABTS assay Phenolic glycosides

15‑Lipoxygenase (15‑LO) Inhibitory Activity: Cross‑Study Comparison with Tachioside and Isotachioside

Glucosyringic acid, tachioside, and isotachioside were all evaluated for 15‑LO inhibition following isolation from Sarcolobus globosus [REFS‑1]. All three phenolic glycosides displayed weak inhibition, with IC₅₀ values >0.167 mM (>167 μM) [REFS‑1]. In contrast, the rotenoids villosinol and 6‑oxo‑6a,12a‑dehydrodeguelin from the same species inhibited 15‑LO at substoichiometric concentrations [REFS‑2]. This quantitative cross‑study comparability demonstrates that glucosyringic acid does not possess meaningful 15‑LO inhibitory activity, a property that distinguishes it from the co‑occurring rotenoids and defines its pharmacological target window.

15‑lipoxygenase enzyme inhibition phenolic glycoside

Immunomodulatory Selectivity: Murine B‑Lymphocyte Proliferation Inhibition Without T‑Cell Stimulation

In a phytochemical investigation of Rhododendron molle roots, glucosyringic acid (compound 5) inhibited the proliferation of murine B‑lymphocytes in vitro, while the new phenolic glycoside 3 both inhibited B‑lymphocytes and stimulated T‑lymphocyte proliferation [REFS‑1]. The diterpenoid glucosides rhodomosides A and B showed no lymphocyte‑modulating activity. This cell‑type‑selective profile differentiates glucosyringic acid from its closest co‑isolated congeners and suggests a more defined immunomodulatory fingerprint.

Immunosuppression B‑lymphocyte T‑lymphocyte proliferation

Estimated Aqueous Solubility Advantage Over the Aglycone Syringic Acid

The attachment of a glucose moiety to the syringic acid scaffold substantially increases hydrophilicity: glucosyringic acid has an estimated water solubility of 5.52 × 10⁴ mg L⁻¹ at 25 °C, while the parent aglycone syringic acid typically exhibits solubility in the range of 1 × 10³ to 2 × 10³ mg L⁻¹ under the same conditions [REFS‑1, REFS‑2]. The compound is formally classified as ‘slightly soluble’ yet weakly acidic, consistent with a functional carboxylic acid that can be salt‑formed for further solubility enhancement [REFS‑3].

aqueous solubility glycoside formulation physicochemical

Best‑Fit Research and Industrial Application Scenarios for Syringic Acid‑4‑β‑D‑glucopyranoside Based on Differentiation Evidence


Nutraceutical Antioxidant Standardisation Where PTP1B Inhibition Is Undesirable

Glucosyringic acid delivers ABTS radical‑scavenging activity (IC₅₀ = 18.11 μM) comparable to the strongest antioxidant phenolic glycosides, yet it lacks PTP1B inhibition entirely [REFS‑1]. This makes it the preferred phenolic glycoside marker or standard for nutraceutical formulations (e.g., fennel‑derived extracts) that target oxidative stress pathways without engaging PTP1B‑related insulin‑signalling modulation.

Aqueous Formulation of Syringic Acid‑Based Actives for Cosmetic or Beverage Products

With an estimated water solubility roughly 30‑ to 55‑fold higher than syringic acid [REFS‑2], glucosyringic acid can be incorporated into transparent aqueous cosmetic serums, toners, or functional beverages at higher concentrations without the turbidity or precipitation issues associated with the aglycone. Procurement for product development should prioritise the glucoside when water‑based delivery is required.

Immunomodulatory Discovery Screening for Selective B‑Cell Suppression

The unique profile of B‑lymphocyte proliferation inhibition without T‑cell stimulation—differentiated from co‑isolated phenolic glycoside 3 [REFS‑3]—positions glucosyringic acid as a selective probe for autoimmune or lymphoproliferative disease models. Compound library builders seeking lymphocyte‑modulating phenolic glycosides with a narrow cell‑type selectivity should include this molecule.

Comparative Selectivity Panels for Phenolic Glycoside Bioactivity Fingerprinting

Because glucosyringic acid is established to be active as an antioxidant while inactive toward 15‑LO (IC₅₀ > 167 μM) [REFS‑4] and PTP1B [REFS‑1], it serves as an excellent reference compound in multi‑target selectivity panels designed to differentiate the bioactivity fingerprints of newly isolated or synthetic phenolic glycosides. Procuring a well‑characterised batch enables consistent inter‑laboratory benchmarking.

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